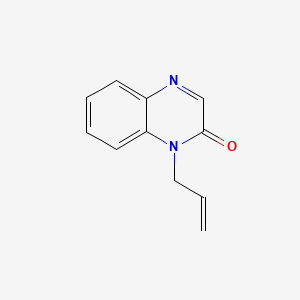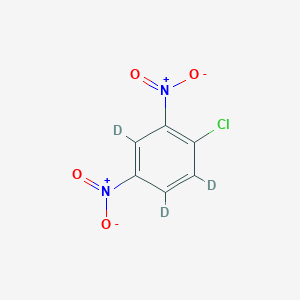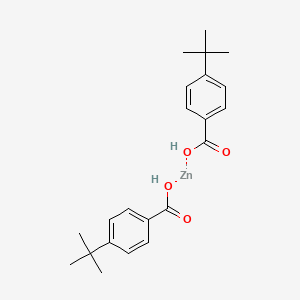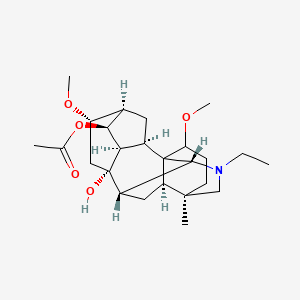
14-o-Acetylsachaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-O-Acetylsachaconitine is a diterpenoid alkaloid derived from the Aconitum species, particularly Aconitum forrestii Stapf . This compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 14-O-Acetylsachaconitine typically involves the isolation from natural sources such as Aconitum forrestii Stapf. The isolation process includes silica gel column chromatography, followed by structural identification using NMR and MS techniques .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale isolation and synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
14-O-Acetylsachaconitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deacetylated products .
Wissenschaftliche Forschungsanwendungen
14-O-Acetylsachaconitine has several scientific research applications, including:
Chemistry: Used as a reference compound for structural studies and synthetic chemistry.
Biology: Investigated for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cardioprotection and neuroprotection.
Wirkmechanismus
The mechanism of action of 14-O-Acetylsachaconitine involves its interaction with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to its potential effects on the cardiovascular and nervous systems . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
14-O-Acetylsachaconitine is compared with other diterpenoid alkaloids such as sachaconitine, 8-O-methylsachaconitine, and 14-methyltalatisamine . Its uniqueness lies in its acetyl group at the 14th position, which may contribute to its distinct biological activities and chemical properties.
List of Similar Compounds
- Sachaconitine
- 8-O-Methylsachaconitine
- 14-Methyltalatisamine
- Austroconitine B
- Hemsleyadine
- Vilmorrianine A
Eigenschaften
Molekularformel |
C25H39NO5 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-6-26-12-23(3)8-7-19(30-5)25-15-9-14-17(29-4)11-24(28,16(22(25)26)10-18(23)25)20(15)21(14)31-13(2)27/h14-22,28H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25?/m1/s1 |
InChI-Schlüssel |
VYNDUGHWSKLKFB-UHJCDWJLSA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)C |
Kanonische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


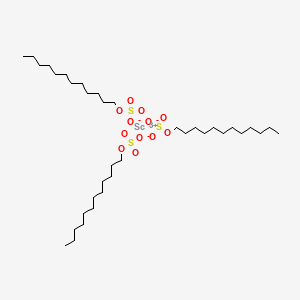
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
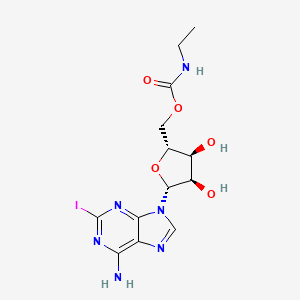
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
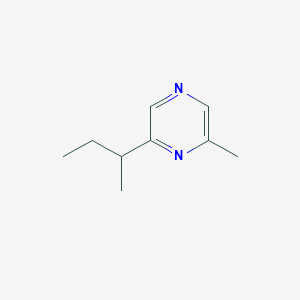
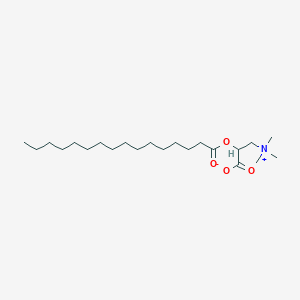

![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
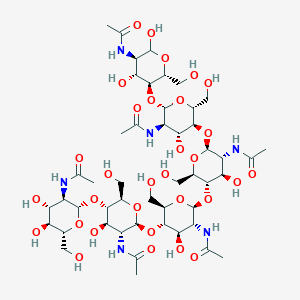
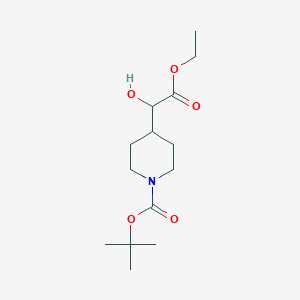
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
